molecular formula C8H11Cl2NO2S B13520029 2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride

2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No.: B13520029
M. Wt: 256.15 g/mol
InChI Key: ITVNFOIMYKLPOJ-UHFFFAOYSA-N
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Description

2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride is a synthetic amino acid derivative characterized by a thiophene ring substituted with a chlorine atom at the 5-position. The molecule features a methylaminoacetic acid backbone linked to the chlorothiophen-2-ylmethyl group, with a hydrochloride salt enhancing solubility. Notably, commercial availability of this compound is listed as discontinued .

Properties

Molecular Formula

C8H11Cl2NO2S

Molecular Weight

256.15 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C8H10ClNO2S.ClH/c1-10(5-8(11)12)4-6-2-3-7(9)13-6;/h2-3H,4-5H2,1H3,(H,11,12);1H

InChI Key

ITVNFOIMYKLPOJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(S1)Cl)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with chloroacetic acid to form the final product, 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorothiophene ring is replaced by other nucleophiles such as amines or thiols.

    Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

Scientific Research Applications

2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride

Structural Differences :

  • Aromatic Ring : Replaces the thiophene (C4H3S) in the target compound with a pyridine (C5H4N) ring.
  • Substituent : Retains the 5-chloro substitution but introduces a nitrogen atom in the aromatic system.

Physicochemical Properties :

Parameter Target Compound (Thiophene) Pyridine Analogue
Molecular Formula Not Provided C8H10Cl2N2O2
Molecular Weight Not Provided 237.08 g/mol
PubChem CID Not Available 122164112
CAS Number Not Available 1955540-03-0

Functional Implications :

  • Electronic effects differ: Pyridine’s electron-withdrawing nitrogen may reduce aromatic ring reactivity compared to thiophene’s electron-rich sulfur .

Comparison with 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride

Structural Differences :

  • Backbone : Replaces the chlorothiophen-2-ylmethyl group with a methylsulfanyl-ethyl chain.
  • Functional Groups: Retains the aminoacetic acid core but lacks aromaticity.

Physicochemical Properties :

Parameter Target Compound (Thiophene) Methylsulfanyl Analogue
Molecular Formula Not Provided C5H12ClNO2S
Molecular Weight Not Provided 185.67 g/mol
PubChem CID Not Available 122156622
CAS Number Not Available 1955548-22-7

Functional Implications :

  • Absence of aromaticity may reduce π-π stacking interactions in biological targets, altering binding affinity .

Comparison with (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride

Structural Differences :

  • Backbone : Incorporates a chlorophenyl group and a thiophen-2-yl ethyl chain.
  • Functional Groups : Methyl ester replaces the carboxylic acid, and stereochemistry (S-configuration) is specified.

Functional Implications :

  • The ester group acts as a prodrug motif, requiring hydrolysis in vivo to release the active carboxylic acid.

Comparison with 2-(Methylamino)acetamide hydrochloride

Structural Differences :

  • Backbone : Simplified structure with an acetamide group instead of a carboxylic acid.
  • Substituents : Lacks aromatic rings and complex side chains.

Physicochemical Properties :

Parameter Target Compound (Thiophene) Acetamide Analogue
Molecular Formula Not Provided C3H9ClN2O
Molecular Weight Not Provided 124.57 g/mol
CAS Number Not Available 5325-64-4

Functional Implications :

  • The amide group improves metabolic stability compared to esters or carboxylic acids.
  • Reduced molecular complexity may limit binding versatility in biological systems .

Biological Activity

2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride
  • Molecular Formula : C₉H₈ClN₃O₂S
  • Molecular Weight : 239.68 g/mol

Synthesis

The synthesis of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride typically involves the reaction of 5-chlorothiophene derivatives with methyl amines followed by acetic acid derivatization. The synthetic route can be optimized for yield and purity based on the reaction conditions.

Analgesic Activity

Research indicates that compounds similar to 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid exhibit analgesic properties. A study highlighted that certain derivatives demonstrated significant pain relief in animal models, suggesting a potential mechanism involving inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In a comparative study, it was noted that the compound could inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Antimicrobial Properties

Preliminary tests have indicated that 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride possesses antimicrobial activity against various bacterial strains. This property is particularly interesting for developing new antibiotics or adjunct therapies for resistant infections .

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have been documented to act as non-steroidal anti-inflammatory drugs (NSAIDs), inhibiting COX enzymes and thus reducing prostaglandin synthesis.
  • Modulation of Cytokine Production : The compound may influence the signaling pathways that regulate cytokine release, leading to decreased inflammation .

Case Studies

Study ReferenceFindings
Demonstrated analgesic effects in rodent models, with significant reductions in pain response compared to controls.
Showed anti-inflammatory activity through cytokine modulation in vitro, indicating potential use in inflammatory diseases.
Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

Safety and Toxicology

Toxicological assessments indicate that while 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride exhibits biological activity, it also presents risks such as skin irritation and acute toxicity if ingested . Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for preparing 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 5-chloro-2-thiophenemethylamine and chloroacetic acid under basic conditions (e.g., NaOH), followed by HCl treatment to form the hydrochloride salt . Key factors include:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Crystallization from ethanol/water mixtures improves purity (>95%) .
    Methodological Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and confirm hydrochloride salt formation?

  • ¹H NMR : Look for shifts at δ 3.2–3.5 ppm (N-methyl group) and δ 6.8–7.2 ppm (thiophene protons). The carboxylic acid proton is absent in the hydrochloride form .
  • IR : A strong absorption at 2500–3000 cm⁻¹ confirms the HCl salt (N–H stretch), while 1700–1750 cm⁻¹ indicates the carboxylic acid .
  • MS (ESI+) : Molecular ion peak at m/z 249.1 [M+H]⁺ (free base) and 285.5 [M+HCl+H]⁺ .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt. Moderately soluble in methanol, DMSO, and DMF .
  • Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or high humidity to prevent decomposition .

Advanced Research Questions

Q. How does the thiophene ring’s electronic configuration influence biological activity, and what modifications enhance target selectivity?

The 5-chloro substituent on the thiophene ring increases lipophilicity, improving membrane permeability. Computational studies (DFT) show the sulfur atom’s lone pairs facilitate π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) . Modifications like:

  • Substitution at position 3 : Introducing electron-withdrawing groups (e.g., –NO₂) boosts enzyme inhibition (IC₅₀ reduced by 40% in kinase assays) .
  • Methylamino linker : Extending the chain to ethylamino increases flexibility but reduces binding affinity by 2-fold .

Q. How can contradictory data on this compound’s IC₅₀ values across studies be resolved?

Discrepancies arise from assay conditions. For example:

  • Cell-based assays : IC₅₀ = 25.7 µM (MCF-7 cells) vs. 45.2 µM (U87 glioblastoma) due to differential ROS generation .
  • Enzyme inhibition : IC₅₀ = 19 nM (purified PNP enzyme) vs. 3.1 µM (cell lysates) because of competitive ATP binding in lysates .
    Resolution Strategy: Standardize protocols (e.g., fixed ATP concentration in kinase assays) and validate with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What in silico tools predict this compound’s ADMET properties, and how do they correlate with experimental data?

  • ADMET Prediction :
    • SwissADME : High gastrointestinal absorption (95% probability) but low BBB penetration (log BB = −1.2) .
    • ProTox-II : LD₅₀ = 350 mg/kg (oral, rat), aligning with in vivo toxicity studies .
  • Experimental Validation : Microsomal stability assays (t₁/₂ = 45 min in human liver microsomes) confirm moderate metabolic liability .

Q. What strategies mitigate off-target effects in functional studies?

  • Proteome-wide profiling : Use affinity-based pull-down assays with SILAC labeling to identify non-target interactions .
  • Structure-activity relationship (SAR) : Replace the methylamino group with cyclopropylamino, reducing off-target kinase inhibition by 60% .
  • Negative controls : Employ enantiomeric analogs (e.g., R vs. S configuration) to distinguish target-specific effects .

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